N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-20-13-6-7-24-10-11(13)12(19-20)8-18-16(22)9-21-14-4-2-3-5-15(14)25-17(21)23/h2-5H,6-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDLUDCUIWXUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activities, focusing on anticancer properties and other pharmacological effects based on diverse research findings.
Structural Characteristics
The compound features a unique structure that combines a tetrahydropyrano[4,3-c]pyrazole moiety and a 2-oxobenzo[d]oxazole group. Its molecular formula is , with a molecular weight of approximately 285.347 g/mol. The structural complexity contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds, particularly those containing pyrazole and benzoxazole derivatives. The following table summarizes the anticancer activity of related compounds:
| Compound | Cancer Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6b | HepG2 | 6.83 | Induces apoptosis via caspase activation |
| Compound 4b | MCF-7 | 2.14 | Inhibits CDK2 and EGFR kinases |
| Compound 5d | MDA-MB-231 | 19.34 | Cell cycle arrest at G2/M phase |
Case Study: Compound 6b
In a study evaluating the antiproliferative effects against various cancer cell lines (HepG2, MCF-7, MDA-MB-231), compound 6b exhibited significant cytotoxicity with an IC50 of against HepG2 cells. The mechanism involved caspase-dependent apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
Other Pharmacological Activities
Beyond anticancer properties, benzoxazole derivatives have been reported to exhibit a range of pharmacological activities including:
- Antiviral Activity : Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication.
- Antifungal Activity : Compounds similar to this compound have demonstrated antifungal properties against various strains.
- Anti-inflammatory Effects : Some studies indicate that these compounds may reduce inflammation through modulation of cytokine production.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions between this compound and various protein targets involved in cancer progression. For instance, interactions with EGFR and HER2 have been explored to understand the compound's inhibitory effects on these kinases .
Q & A
Q. What statistical approaches validate conflicting bioactivity results across independent studies?
- Methodology :
- Meta-analysis : Pool data from ≥3 studies using random-effects models to calculate pooled effect sizes (Hedges’ g) .
- Sensitivity analysis : Exclude outliers (e.g., studies with high risk of bias) to assess robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
